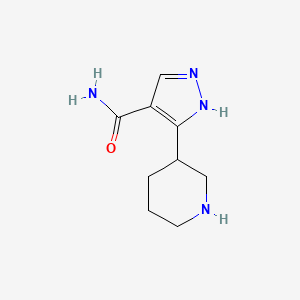
3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds such as atogepant and ubrogepant, which are also piperidine derivatives, are known to target the calcitonin gene-related peptide (cgrp) receptors . CGRP is a neuropeptide that plays a crucial role in the transmission of pain and the dilation of blood vessels .
Mode of Action
For instance, Atogepant acts as an antagonist to CGRP receptors, helping to prevent migraine headaches by antagonizing the activity of CGRP, a molecule implicated in migraine pathophysiology .
Biochemical Pathways
The CGRP pathway is involved in the transmission of pain and vasodilation, and its deregulation is often associated with conditions like migraines .
Result of Action
Based on the action of similar compounds, it can be speculated that it may help in the prevention of conditions like migraines by antagonizing the activity of cgrp .
Biologische Aktivität
3-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide, also known as Atogepant, is a compound that has garnered attention due to its significant biological activities, particularly in the realm of migraine treatment and potential anti-cancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action for this compound involves its role as an antagonist of the calcitonin gene-related peptide (CGRP) receptors. By inhibiting these receptors, the compound disrupts the CGRP signaling pathway, which is crucial in the pathophysiology of migraines. This antagonistic action leads to a reduction in migraine frequency and severity, making it a valuable therapeutic agent in migraine management.
Pharmacokinetics
Research has shown that this compound has been optimized for improved pharmacokinetic properties, resulting in increased oral bioavailability. This enhancement allows for effective systemic delivery and therapeutic efficacy when administered orally.
Antimigraine Activity
- Clinical Studies : Atogepant has undergone clinical trials demonstrating its efficacy in reducing the frequency of migraine attacks. A pivotal study reported that patients receiving Atogepant experienced a significant decrease in monthly migraine days compared to placebo.
Anticancer Properties
Recent studies have indicated that derivatives of 1H-pyrazole structures, including this compound, exhibit antiproliferative effects against various cancer cell lines. Notably, compounds within this class have shown activity against lung, colorectal, and breast cancer cells . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance anticancer potency .
Case Studies and Research Findings
Cellular Effects
The compound influences cellular functions by modulating key signaling pathways and gene expression. It has been observed to alter phosphorylation states of proteins involved in cell signaling, impacting processes such as cell growth and apoptosis. These interactions can lead to significant changes in cellular responses to external stimuli.
Eigenschaften
IUPAC Name |
5-piperidin-3-yl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-9(14)7-5-12-13-8(7)6-2-1-3-11-4-6/h5-6,11H,1-4H2,(H2,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDMVBBZZNTQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















